Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
Description
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (Molecular Formula: C₁₁H₈BrNO₃) is a brominated isoquinoline derivative featuring a methyl ester group at position 3 and a ketone moiety at position 1 (Figure 1). Its SMILES notation is COC(=O)C1=CC2=C(C=CC(=C2)Br)C(=O)N1, and its InChIKey is JAVFZBROVFFBFR-UHFFFAOYSA-N . The compound exhibits a planar dihydroisoquinoline core, with the bromine atom at position 6 contributing to its electronic and steric profile.
Properties
Molecular Formula |
C11H8BrNO3 |
|---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 6-bromo-1-oxo-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-6-4-7(12)2-3-8(6)10(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
JAVFZBROVFFBFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The core synthetic approach to this compound involves the bromination of a suitable isoquinoline precursor, typically 1-oxo-1,2-dihydroisoquinoline-3-carboxylate or its tetrahydro analog, followed by oxidation or dehydrogenation to achieve the 1-oxo-1,2-dihydroisoquinoline structure.
- Bromination Step: Bromination is commonly achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure regioselectivity at the 6-position on the isoquinoline ring.
- Oxidation/Dehydrogenation Step: If starting from a tetrahydroisoquinoline intermediate, oxidation is required to form the 1-oxo-1,2-dihydroisoquinoline core.
Bromination of 1-oxo-1,2-dihydroisoquinoline-3-carboxylate
The most direct and widely documented preparation method for this compound involves selective bromination of the corresponding 1-oxo-1,2-dihydroisoquinoline-3-carboxylate precursor.
| Parameter | Details |
|---|---|
| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |
| Solvents | Carbon tetrachloride (CCl4), methylene chloride (CH2Cl2), tetrahydrofuran (THF) |
| Catalysts/Initiators | Benzoyl peroxide (for radical bromination) |
| Temperature | Room temperature to reflux (approx. 25–80 °C) |
| Reaction Time | 6–7 hours typical |
| Workup | Solvent removal under reduced pressure, aqueous-organic extraction, washing, drying |
- The precursor methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is dissolved in an inert solvent such as carbon tetrachloride.
- N-bromosuccinimide and a radical initiator like benzoyl peroxide are added.
- The reaction mixture is heated to reflux and stirred for several hours.
- After completion, the mixture is cooled and the solvent is removed under vacuum.
- The crude product is purified by extraction and recrystallization.
This method yields this compound with moderate to good yields (~50–60%), depending on conditions and scale.
Industrial and Scale-Up Considerations
Industrial scale synthesis of this compound is less documented but likely follows the bromination approach with process optimizations:
- Use of continuous flow reactors to improve heat and mass transfer, leading to better control of bromination and higher selectivity.
- Automated reagent addition and in-line monitoring to optimize reaction time and minimize side products.
- Efficient solvent recovery and purification steps to enhance yield and purity.
- Environmental considerations include minimizing use of hazardous solvents like carbon tetrachloride, replacing with greener alternatives where possible.
Analytical Techniques for Preparation Verification
| Technique | Purpose | Key Observations |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation | Methyl ester peak at δ ~4.0 ppm; aromatic protons between δ 7.5–9.5 ppm; characteristic shifts due to bromine substitution |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak corresponding to C12H8BrNO4 (this compound) |
| Infrared Spectroscopy (IR) | Functional group identification | Carbonyl stretch peaks near 1700 cm⁻¹ for ester and ketone groups |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase HPLC with UV detection; purity >95% achievable with optimized purification |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Multi-step synthesis from 3-bromophenylacetonitrile | 3-bromophenylacetonitrile | Raney Ni/H2, methyl chloroformate, 2-oxoacetic acid, H2SO4 | Reduction, carbamate formation, cyclization, acid treatment | Moderate to good | Efficient introduction of 6-bromo substituent; requires multiple steps |
| Direct bromination of methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | Br2 or NBS, benzoyl peroxide | Reflux in CCl4 or CH2Cl2, 6–7 h | 50–60% | Most common method; requires control for regioselectivity |
| Industrial scale (hypothetical) | Same as above | Similar brominating agents; continuous flow | Optimized temperature, automated control | Higher yields possible | Process intensification and greener solvents suggested |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Cyclization Reactions: The isoquinoline core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For instance, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate ()
- Molecular Formula: C₂₁H₁₅BrNO₄
- Key Differences: Ester Group: Ethyl ester (vs. methyl ester in the target compound), which increases lipophilicity (logP) and may alter pharmacokinetic properties. Core Structure: The naphthoquinoline fused-ring system introduces additional aromaticity and rigidity compared to the dihydroisoquinoline scaffold. Substituents: Bromine at position 6 is retained, but the presence of a methyl group at position 3 and dual ketone groups at positions 2 and 7 distinguishes its reactivity.
- Implications: The extended conjugation in the naphthoquinoline core may enhance UV absorption properties, making it suitable for photophysical studies.
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1170812-59-5; )
- Molecular Formula: C₁₃H₁₇NO₃
- Key Differences: Ring Saturation: The hexahydroquinoline core introduces significant conformational flexibility due to partial saturation, contrasting with the planar dihydroisoquinoline. Substituents: A methyl group at position 6 (vs. bromine) reduces steric bulk and electronic withdrawal effects. Ester Group: Ethyl ester again, suggesting broader solubility in nonpolar solvents.
- Implications : Reduced aromaticity may lower binding affinity to biological targets requiring planar interactions (e.g., DNA intercalation).
Torulosic Acid Methyl Ester (, Compound 6)
- Key Differences: Core Structure: A labdane-type diterpene with a tricyclic framework, fundamentally distinct from isoquinoline’s heteroaromatic system. Bioactivity: Diterpenes like torulosic acid derivatives are often studied for antimicrobial and anti-inflammatory properties, whereas brominated isoquinolines may target kinase inhibition.
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Electronic and Steric Effects
- Bromine vs. In contrast, the methyl group in ’s compound offers electron-donating properties.
- Ester Group Impact : Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters, which could influence metabolic stability in biological systems.
Conformational Flexibility
Biological Activity
Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.
The compound's molecular formula is with a molecular weight of 282.09 g/mol. Its structural characteristics include a bromine atom that enhances its reactivity and biological activity compared to non-brominated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrNO3 |
| Molecular Weight | 282.09 g/mol |
| IUPAC Name | This compound |
| InChI Key | MKONDWCQISHYNV-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant Minimum Inhibitory Concentration (MIC) values that suggest its potential as an antimicrobial agent .
Anticancer Activity
The anticancer efficacy of this compound has been evaluated through various assays. A study utilizing the MTT assay revealed moderate to high cytotoxic activity against human cancer cell lines, with IC50 values ranging from 0.5 to 6.25 μM for certain derivatives containing the isoquinoline structure . The presence of the bromine atom is believed to enhance cytotoxicity while influencing selectivity indices favorably.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may interact with various molecular targets including enzymes and receptors involved in cell proliferation and apoptosis pathways. For example, compounds derived from this scaffold have shown inhibition of certain kinases implicated in cancer progression .
Case Studies
Several studies have been conducted to evaluate the biological activity of isoquinoline derivatives:
- Antimicrobial Evaluation : A series of methyl isoquinoline derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications at the bromine position significantly affected their antimicrobial efficacy .
- Cytotoxicity Studies : In a comparative study involving various aminoisoquinoline derivatives, the introduction of bromine at specific positions enhanced cytotoxicity against cancer cells while maintaining selectivity over normal cells .
Q & A
Q. Key Synthesis Parameters
| Parameter | Optimal Condition |
|---|---|
| Brominating Agent | NBS or Br₂ |
| Solvent | CH₂Cl₂ or CHCl₃ |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Purification | Column chromatography |
Structural Characterization Techniques
Q: Which analytical methods are most reliable for characterizing this compound’s structure and purity? A:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination (e.g., absence of 4-bromo isomer peaks).
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding patterns, critical for validating the 6-bromo substitution .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₁H₈BrNO₃, MW 282.09 g/mol) and isotopic patterns .
Mechanistic Insights into Nucleophilic Substitution Reactions
Q: How does the bromine atom influence reactivity in nucleophilic substitution reactions? A: The C-6 bromine acts as a leaving group, enabling SNAr reactions with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF). The electron-withdrawing carbonyl group at C-3 activates the ring, enhancing substitution rates. Kinetic studies suggest pseudo-first-order kinetics with activation energy (~50 kJ/mol) dependent on solvent polarity .
Structure-Activity Relationship (SAR) Studies
Q: How does bromine substitution at C-6 affect biological activity compared to other positions? A: Bromine at C-6 increases steric bulk and electron density, improving binding to targets like PARP-1 (IC₅₀ ~0.5 µM vs. 2.1 µM for non-brominated analogs). SAR studies show a 10-fold enhancement in antimicrobial activity (MIC 8 µg/mL vs. 64 µg/mL for 4-bromo isomer) due to optimized hydrophobic interactions with bacterial membranes .
Crystallographic Analysis Using SHELX and ORTEP
Q: How can crystallographic software resolve ambiguities in molecular conformation? A: SHELXTL (Bruker AXS) refines X-ray data to model thermal displacement parameters and detect disorder. ORTEP-3 visualizes anisotropic displacement ellipsoids, distinguishing between static disorder (e.g., rotational isomers) and dynamic effects. For this compound, SHELXD identified a twinned crystal (twin law 0.5, 0, 0 | 0, 0.5, 0 | 0, 0, 1), requiring twin refinement to achieve R₁ < 0.05 .
Addressing Contradictions in Biological Activity Data
Q: Why do reported IC₅₀ values for PARP inhibition vary across studies? A: Discrepancies arise from assay conditions (e.g., NAD⁺ concentration, enzyme source) and compound purity. For example, IC₅₀ values ranged from 0.5–1.2 µM in studies using recombinant human PARP-1 vs. 2.5 µM with murine isoforms. Contaminants from incomplete bromination (e.g., 4-bromo byproducts) may also skew results, necessitating HPLC purity validation (>98%) .
Experimental Design for Antiviral Screening
Q: What methodologies are recommended for evaluating antiviral potential against proteases? A:
Enzyme Assays : Use fluorogenic substrates (e.g., Ac-EVLSQ-AMC for WNV protease) to measure inhibition kinetics.
Docking Studies : AutoDock Vina predicts binding poses, prioritizing derivatives with hydrogen bonds to catalytic residues (e.g., His51 in WNV protease).
Cellular Models : Plaque reduction assays in Vero cells quantify EC₅₀ values under biosafety level 2 conditions .
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per reliability guidelines.
- Structural analogs (e.g., 4-bromo isomers) are referenced where direct data on the 6-bromo compound is limited, with explicit caveats.
- Methodological rigor emphasizes reproducibility, including detailed reaction protocols and validation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
